molecular formula C16H13NO2 B12007298 1,5-Diphenylpyrrolidine-2,3-dione CAS No. 960-53-2

1,5-Diphenylpyrrolidine-2,3-dione

Cat. No.: B12007298
CAS No.: 960-53-2
M. Wt: 251.28 g/mol
InChI Key: OFVBTYFBRFXURE-UHFFFAOYSA-N
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Description

1,5-Diphenylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound that serves as a versatile and important scaffold in organic synthesis and medicinal chemistry research . This pyrrolidine-2,3-dione derivative is recognized as a key intermediate for constructing more complex nitrogen-containing heterocycles, which possess a broad spectrum of biological and pharmacological activities . Recent studies highlight its significant value in anti-inflammatory drug discovery. Specifically, synthesized derivatives act as ligands for inducible nitric oxide synthase (iNOS), showing potential to inhibit the overproduction of nitric oxide (NO), which is associated with inflammatory pathologies . One derivative in particular demonstrated strong binding affinity to iNOS and significant inhibitory activity against NO production, underscoring the promise of this chemical scaffold . The compound can be synthesized via a transimination reaction, and its structure has been confirmed using advanced analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction . Furthermore, computational studies of related pyrrolidine-2,3-diones indicate favorable drug-likeness and oral bioavailability profiles, making them compelling subjects for further pharmaceutical investigation . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

960-53-2

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1,5-diphenylpyrrolidine-2,3-dione

InChI

InChI=1S/C16H13NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

OFVBTYFBRFXURE-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Strategic Synthetic Approaches to 1,5 Diphenylpyrrolidine 2,3 Dione and Its Derivatives

Multicomponent Reaction Methodologies for Pyrrolidine-2,3-dione (B1313883) Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot fashion. Several MCRs have been developed for the synthesis of the pyrrolidine-2,3-dione core.

Reactions Involving Aromatic Aldehydes, Amines, and Dialkyl Acetylenedicarboxylate

The reaction of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylates provides a pathway to highly functionalized pyrrolidinones. While direct synthesis of 1,5-diphenylpyrrolidine-2,3-dione via this method is less commonly reported, the principles of this MCR are foundational. The reaction typically proceeds through a series of tandem additions and cyclization. For instance, the reaction of arylamines, ethyl glyoxylate, and acetylenedicarboxylates can yield functionalized 2-pyrrolidinones. nih.gov This approach highlights the versatility of MCRs in generating diverse heterocyclic structures.

Syntheses Utilizing Sodium Diethyl Oxalacetate (B90230) as a Starting Material

Sodium diethyl oxalacetate is another key precursor in the multicomponent synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are direct precursors to the corresponding pyrrolidine-2,3-diones. beilstein-journals.org These reactions, involving an aromatic aldehyde and an amine, leverage the reactivity of the oxalacetate to build the pyrrolidinone ring. The resulting products often feature an alkoxycarbonyl group at the 4-position, which can be a site for further functionalization.

Three-Component Reactions with Esters of Acylpyruvic or Aroylpyruvic Acid, Aromatic Aldehydes, and Amines

A well-established and effective method for the synthesis of 1,5-diaryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones, which are immediate precursors to the target dione (B5365651), involves the three-component reaction of an aromatic aldehyde, an amine, and an ester of an acylpyruvic or aroylpyruvic acid. beilstein-journals.org A model reaction utilizing benzaldehyde, aniline (B41778), and ethyl 2,4-dioxovalerate in glacial acetic acid has been optimized to produce 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one in good yields. beilstein-journals.org

The reaction mechanism is proposed to initiate with the acid-catalyzed condensation of the aromatic aldehyde and aniline to form a Schiff base intermediate. Concurrently, the ethyl 2,4-dioxovalerate exists in equilibrium with its enol form, which then acts as a nucleophile, attacking the protonated Schiff base. This is followed by an intramolecular cyclization and dehydration to afford the 3-pyrrolin-2-one product. beilstein-journals.org Subsequent treatment of this intermediate with an amine can lead to the formation of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives. beilstein-journals.org

Table 1: Optimization of the Three-Component Synthesis of 1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one beilstein-journals.org

EntryReactant Ratio (Benzaldehyde:Aniline:Ethyl 2,4-dioxovalerate)SolventTemperatureTimeYield (%)
11 : 1 : 1Acetic AcidRoom Temp.-70
21 : 1 : 1.5Acetic AcidRoom Temp.3 h77
31.5 : 1 : 1Acetic AcidRoom Temp.3 h-

Condensation Reactions in the Formation of 1,5-Diaryl-2,3-dioxopyrrolidines

Condensation reactions provide a classical yet effective route to the 1,5-diaryl-2,3-dioxopyrrolidine scaffold. These methods often involve the sequential or one-pot reaction of readily available starting materials.

Reacting Schiff Bases with Pyruvic Acid

The reaction of a pre-formed Schiff base, such as N-benzylideneaniline, with pyruvic acid represents a direct approach to the this compound core. The initial step involves the formation of the Schiff base from the condensation of an aromatic aldehyde (e.g., benzaldehyde) and an aromatic amine (e.g., aniline). This reaction is often catalyzed by an acid. The isolated Schiff base can then be reacted with pyruvic acid in a subsequent step. This method allows for a stepwise construction of the target molecule, which can be advantageous for controlling the reaction and purification of the intermediates.

Aniline Addition to Pyruvic Acid and Benzaldehyde Solutions

A highly efficient one-pot synthesis of 1,5-diaryl-2,3-dioxopyrrolidines involves the condensation of an aniline, an aromatic aldehyde, and pyruvic acid. This three-component reaction is a variation of the reactions discussed previously, with pyruvic acid itself serving as a key building block. A typical procedure involves stirring a mixture of the amine and aldehyde, followed by the addition of pyruvic acid and an acid catalyst, such as acetic acid, in a suitable solvent like dioxane. beilstein-journals.org The reaction proceeds through the in-situ formation of a Schiff base from the aniline and benzaldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization to yield the desired this compound.

Table 2: Synthesis of 1,5-Disubstituted Pyrrolidine-2,3-dione Derivatives

CompoundR¹ (Amine)R² (Aldehyde)Yield (%)
1PhenylPhenyl-
24-FluorophenylPhenyl-
34-ChlorophenylPhenyl-
44-BromophenylPhenyl-
54-MethylphenylPhenyl-

Data adapted from related syntheses; specific yields for these exact combinations in a single study were not available in the provided search results.

Derivatization Strategies for Substituted Pyrrolidine-2,3-diones

The functionalization of the pyrrolidine-2,3-dione ring is crucial for developing new derivatives with tailored properties. Several key strategies have been developed to introduce substituents at various positions of the heterocyclic core.

A prominent method for synthesizing 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives involves the reaction of 4-acetyl-3-hydroxy-3-pyrroline-2-one precursors with aliphatic amines. beilstein-journals.orgscilit.com These 2-pyrrolidinone (B116388) derivatives, which can be prepared through multicomponent reactions, serve as versatile starting materials. beilstein-journals.orgjst-ud.vn The subsequent reaction with an aliphatic amine, such as methylamine (B109427), proceeds in a suitable solvent like ethanol (B145695) to yield the desired 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives. beilstein-journals.orgnih.gov These products typically exist in a stable enamine form, stabilized by an intramolecular hydrogen bond. beilstein-journals.orgscilit.comnih.gov

The reaction mechanism has been studied using computational methods, which suggest that the process is kinetically controlled rather than thermodynamically controlled. nih.govnih.gov This approach allows for the creation of a library of derivatives by varying the substituents on the initial 2-pyrrolidinone precursor and the choice of the aliphatic amine. beilstein-journals.org

Table 1: Synthesis of 1,4,5-Trisubstituted Pyrrolidine-2,3-dione Derivatives

PrecursorAmineSolventProductYieldReference
4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-oneMethylamineEthanol4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione80.8% researchgate.net
4-acetyl-3-hydroxy-1-(p-tolyl)-5-phenyl-3-pyrrolin-2-oneMethylamineEthanol4-(1-methylamino)ethylidene-1-(p-tolyl)-5-phenylpyrrolidine-2,3-dione85.0% beilstein-journals.org
4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-3-pyrrolin-2-oneMethylamineEthanol4-(1-methylamino)ethylidene-1-(4-methoxyphenyl)-5-phenylpyrrolidine-2,3-dione82.0% beilstein-journals.org

A specific and efficient method for synthesizing 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones is through a reversible transimination reaction. beilstein-journals.orgnih.gov This reaction involves treating Schiff base-containing pyrrolidine-2,3-dione derivatives, such as 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, with methylamine. beilstein-journals.orgresearchgate.net

The proposed mechanism suggests that the reaction occurs at the exocyclic sp²-hybridized carbon atom. beilstein-journals.orgresearchgate.net The higher basicity of methylamine compared to the leaving amine (e.g., 4-methoxybenzylamine) shifts the equilibrium towards the formation of the desired methylamino product. beilstein-journals.org This method has proven effective for a range of substrates with both electron-donating and electron-withdrawing groups on the phenyl rings at the 1- and 5-positions, achieving high yields of 80% to 92%. beilstein-journals.orgnih.gov The structure of the resulting products, including 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione, has been confirmed by NMR spectroscopy and single-crystal X-ray diffraction. beilstein-journals.orgresearchgate.net

Biocatalysis offers a green and highly selective alternative for synthesizing complex pyrrolidine-2,3-diones. rsc.orgbohrium.com A notable biocatalytic approach employs a laccase from Myceliophthora thermophila (Novozym 51003) to catalyze the oxidation of catechols into ortho-quinones. rsc.orgbohrium.com These reactive intermediates then undergo a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. rsc.orgbohrium.com

This method is distinguished by its ability to form new all-carbon quaternary stereocenters under mild conditions with high efficiency and stereoselectivity. rsc.orgbohrium.com The reaction has been successfully applied to various substituted catechols and pyrrol-2-ones, yielding a range of 13 different highly functionalized products in moderate to good yields (42–91%). rsc.orgbohrium.com In comparison, using a chemical catalyst like K₃Fe(CN)₆ for the same set of reactions resulted in only a single product, highlighting the superiority of the biocatalytic system. rsc.org

The functionalization at the 4-position of the pyrrolidinone ring is a key step in many synthetic routes. Acyl groups, such as the acetyl group, can be introduced at the 4-position of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to create valuable intermediates like 4-acetyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. jst-ud.vnjst-ud.vn These intermediates are the precursors used in the synthesis of 1,4,5-trisubstituted derivatives as described in section 2.3.1. beilstein-journals.org

The synthesis of these 4-acetylated precursors is often achieved through eco-friendly, one-pot, three-component reactions involving an aromatic aldehyde, an amine (like aniline), and ethyl 2,4-dioxovalerate, typically using glacial acetic acid as the solvent. beilstein-journals.orgjst-ud.vn The presence of the acyl group at the 4-position makes these compounds amenable to further functionalization through nucleophilic addition reactions. beilstein-journals.org

Solvent Effects and Optimization in Pyrrolidine-2,3-dione Synthesis

The choice of solvent plays a critical role in the synthesis of pyrrolidine-2,3-diones, significantly impacting reaction efficiency and product yield.

For the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives from 4-acetyl-3-hydroxy-3-pyrroline-2-ones and aliphatic amines, ethanol has been identified as the optimal solvent. beilstein-journals.org It demonstrated a dramatic increase in the yield of the desired products compared to reactions carried out in glacial acetic acid. beilstein-journals.org

In the context of the three-component reaction to form the 4-acetyl-3-hydroxy-3-pyrroline-2-one precursors, optimization studies were performed. A model reaction with benzaldehyde, aniline, and ethyl 2,4-dioxovalerate in glacial acetic acid showed that adjusting the reactant ratios could increase the yield. For instance, increasing the proportion of ethyl 2,4-dioxovalerate or the concentration of the aromatic aldehyde improved the yield of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one from 70% to 77-80%. nih.gov

In the transimination reaction to form 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione, solvent choice was also crucial. researchgate.net When the reaction was conducted in absolute ethanol at reflux, the product was obtained in an 80.8% yield. researchgate.net However, by using an excess of the aqueous methylamine solution (40% in water) to serve as both the solvent and the nucleophilic reactant, the yield was increased to 92.2%. researchgate.net

For the synthesis of related 3-pyrrolin-2-ones, various solvents including water, ethanol, methanol, dichloromethane, and acetonitrile (B52724) were tested. researchgate.net Ethanol was determined to be the best solvent, providing the highest yield in the shortest reaction time under ultrasound irradiation. researchgate.net

Table 2: Effect of Solvent on the Yield of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione

SolventConditionsYieldReference
Absolute EthanolReflux, 4 equiv. Methylamine80.8% researchgate.net
40% Methylamine in WaterExcess (47 equiv.), No other solvent92.2% researchgate.net

Mechanistic Elucidation and Reactivity Profile of 1,5 Diphenylpyrrolidine 2,3 Dione Systems

Tautomeric Equilibria in 2,3-Dioxopyrrolidines and Related Compounds

Tautomerism, the interconversion of structural isomers, is a key feature of 2,3-dioxopyrrolidines. wikipedia.org This phenomenon is particularly relevant to their reactivity and is influenced by various factors, including the solvent. wikipedia.orgwuxibiology.com

3-Hydroxy-Δ3-2-pyrrolinones as Enol Forms

The 2,3-dioxopyrrolidine ring system can exist in equilibrium with its enol tautomer, 3-hydroxy-Δ3-2-pyrrolinone. The enol form is characterized by a hydroxyl group at the 3-position and a double bond within the five-membered ring. researchgate.netresearchgate.net Studies have shown that substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be synthesized through three-component reactions. researchgate.netnih.gov The tautomerism in these compounds is attributed to a small energy difference between the tautomers and a significantly large rate constant for their interconversion. nih.govresearchgate.net The stability of the enol form can be influenced by intramolecular hydrogen bonding. nih.govmdpi.com

Computational Assessment of Tautomerism and Transformation Rate Constants

Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the tautomeric equilibrium and transformation rates in pyrrolidine-2,3-dione (B1313883) systems. nih.govorientjchem.orgscispace.com Theoretical calculations have shown that for some substituted 3-hydroxy-3-pyrroline-2-ones, the slight energy difference between tautomers and a high transformation rate constant facilitate their interconversion. nih.govresearchgate.net These computational studies help in understanding the relative stability of the keto and enol forms and the energy barriers for their transformation. orientjchem.orgscispace.com For instance, the tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one has been explored in deuterated dimethyl sulfoxide (B87167) using NMR spectroscopy and computational methods. researchgate.net

Reaction Mechanisms of Nucleophilic Additions to Pyrrolidine-2,3-dione Derivatives

The pyrrolidine-2,3-dione nucleus is susceptible to nucleophilic attack, particularly at the C3-carbonyl group. This reactivity allows for the introduction of various functional groups.

Mechanisms of Amine Functionalization at the 3-Position

The reaction of 1,5-disubstituted pyrrolidine-2,3-diones with amines typically occurs at the 3-position, leading to the formation of enamine products. researchgate.net Computational studies on the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine, such as methylamine (B109427), have been conducted to elucidate the reaction mechanism. nih.govresearchgate.net These studies suggest that the main product is formed through a pathway with the lowest activation energy. nih.gov DFT calculations have indicated that kinetic selectivity plays a more significant role than thermodynamic selectivity in the formation of the primary products. researchgate.netnih.gov The resulting 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives often exist in an enamine form, which is stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net

Proposed Pathways for Transimination Reactions

A reversible transimination reaction has been reported for the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. nih.gov This reaction occurs between pyrrolidine-2,3-dione derivatives containing a Schiff' base linkage and methylamine. nih.gov The proposed mechanism involves the delocalization of the lone pair of electrons on the secondary nitrogen atom, leading to the formation of a new π bond and resonance stabilization. nih.gov The presence of either electron-donating or electron-withdrawing substituents on the benzene (B151609) rings at the 1- and 5-positions of the pyrrolidine-2,3-dione core does not appear to significantly affect the scope of this reaction. nih.gov

General Reactivity of the Pyrrolidine-2,3-dione Nucleus

The pyrrolidine-2,3-dione scaffold is a versatile intermediate in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net Its reactivity is characterized by susceptibility to nucleophilic additions and its ability to participate in multicomponent reactions. nih.govnih.gov The introduction of substituents at various positions of the ring can significantly influence its chemical and biological properties. nih.govnih.gov For example, the basicity of the pyrrolidine (B122466) nucleus is affected by substituents at the C-2 position. nih.gov The functionalization at the 3- and 4-positions has been explored to generate libraries of compounds with potential biological activities. nih.govnih.gov The development of stereoselective synthesis methods has further expanded the utility of this scaffold, allowing for the creation of complex molecules with specific stereochemistry. nih.gov

Condensation Reactions with Aldehydes

The active methylene (B1212753) group at the C4 position of the pyrrolidine-2,3-dione ring is acidic and readily participates in condensation reactions with aldehydes, typically under basic or acidic catalysis. This reactivity is analogous to the well-studied Knoevenagel condensation.

The reaction of 1,5-diphenylpyrrolidine-2,4-dione (B14431305), a closely related analogue, with aromatic aldehydes provides a clear example of this transformation. nih.gov In these reactions, the pyrrolidinedione acts as the nucleophile after deprotonation of the C3 methylene group. The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a 3-arylidene-1,5-diphenylpyrrolidine-2,4-dione derivative. nih.gov For 1,5-diphenylpyrrolidine-2,3-dione, the condensation would occur at the C4 position.

A related three-component reaction involves an aromatic aldehyde, aniline (B41778), and a suitable dicarbonyl compound like ethyl 2,4-dioxovalerate, which cyclizes to form a highly substituted pyrrolin-2-one system, such as 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one. nih.gov The mechanism commences with the acid-catalyzed formation of an iminium species from the aldehyde and aniline. nih.gov This is followed by the nucleophilic attack of the enol form of the dicarbonyl compound onto the iminium ion, leading to cyclization and the final product. nih.gov

Table 1: Examples of Condensation Reactions with Aldehydes

Pyrrolidinedione Reactant Aldehyde Product Reference
1,5-Diphenylpyrrolidine-2,4-dione Aromatic Aldehydes (2a-f) 3-Arylidene-1,5-diphenylpyrrolidine-2,4-diones (3a-f) nih.gov
3-(Hydrazinomethylene)-1,5-diphenylpyrrolidine-2,4-dione Veratraldehyde 3-[(3,4-Dimethoxybenzylidene)hydrazinomethylene]-1,5-diphenylpyrrolidine-2,4-dione nih.gov

Michael Addition Reactions

The products of aldehyde condensation, specifically α,β-unsaturated carbonyl derivatives like 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones, are excellent Michael acceptors. nih.gov The electrophilicity of the β-carbon in the arylidene moiety makes it susceptible to attack by nucleophiles in a conjugate addition, or Michael reaction. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system (the Michael acceptor). masterorganicchemistry.comyoutube.com This creates a new carbon-carbon or carbon-heteroatom bond and generates an enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com

For instance, the addition of secondary amines like morpholine (B109124) or piperidine (B6355638) to 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones results in the formation of 3-substituted methyl-4-hydroxy-1,5-diphenyl-delta 3-pyrrolin-2-ones. nih.gov This demonstrates the susceptibility of the exocyclic double bond to nucleophilic attack. The scope of Michael donors is broad and includes stabilized carbanions (e.g., from malonates), enamines, and various heteroatom nucleophiles. wikipedia.org

Table 2: Michael Addition to Arylidene Pyrrolidinedione Derivatives

Michael Acceptor Michael Donor Product Reference
3-Arylidene-1,5-diphenylpyrrolidine-2,4-diones Morpholine 3-(Aryl(morpholino)methyl)-1,5-diphenylpyrrolidine-2,4-dione derivative nih.gov

Cycloaddition Reactions

The pyrrole-2,3-dione ring system can participate in various cycloaddition reactions, serving as a building block for more complex heterocyclic structures. These reactions can involve the endocyclic dicarbonyl system or exocyclic functionalities. The most prominent among these are 1,3-dipolar cycloadditions and hetero-Diels-Alder reactions. researchgate.netnih.gov

1,3-dipolar cycloadditions are powerful methods for constructing five-membered rings. wikipedia.org For example, the reaction of azomethine ylides (1,3-dipoles), generated in situ from an isatin (B1672199) and an amino acid, with a suitable dipolarophile can lead to the formation of complex spiropyrrolidine frameworks. researchgate.net While a direct example with this compound as the dipolarophile is not prominently cited, its C4-alkenylidene derivatives could readily serve this role.

In hetero-Diels-Alder reactions, the pyrrolidinedione can act as a 1,3-oxadiene. 4-Acyl-1H-pyrrole-2,3-diones are known to react with dienophiles where the C3-carbonyl and the exocyclic acyl carbonyl form the diene system. nih.gov This [4+2] cycloaddition is an efficient route to fused pyran-containing heterocycles. nih.gov Thermolysis of these pyrrolediones can also lead to decarbonylation, generating reactive acyl(imidoyl)ketenes that undergo further cycloadditions. nih.gov

Table 3: Types of Cycloaddition Reactions Involving Pyrroledione Systems

Reaction Type Pyrroledione Role Partner Product Type Reference
1,3-Dipolar Cycloaddition Dipolarophile (alkenylidene derivative) Azomethine Ylide Spiropyrrolidine researchgate.net
Hetero-Diels-Alder 1,3-Oxa-diene Electron-rich Alkene Pyrano[4,3-b]pyrrole nih.gov

Acylation and Alkylation Transformations

The active methylene group at C4 in this compound is a prime site for acylation and alkylation reactions. Deprotonation with a suitable base generates a nucleophilic carbanion that can react with various electrophiles.

The introduction of an acyl group at the 4-position of related 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been achieved through three-component reactions, highlighting the feasibility of functionalizing this position. nih.gov Direct acylation would likely proceed by treating the pyrrolidinedione with a base followed by the addition of an acylating agent, such as an acid chloride or anhydride. Similarly, alkylation can be achieved using alkyl halides as electrophiles. These transformations provide a straightforward method for elaborating the core structure and introducing diverse functional groups.

Halogenation Reactions

Halogenation of the this compound ring can also be directed to the active C4 methylene position. Under appropriate conditions, electrophilic halogenating agents (e.g., N-chlorosuccinimide, N-bromosuccinimide) can introduce a halogen atom at C4. The mechanism typically involves the formation of an enolate, which then attacks the halogenating agent.

While direct studies on this compound are limited, the α-chlorination of aldehydes catalyzed by the related compound 2,5-diphenylpyrrolidine (B1257105) demonstrates the principle of activating a substrate towards electrophilic attack adjacent to a carbonyl group via enamine or enolate intermediates. au.dk This suggests that the C4 position of the title dione (B5365651) is a logical site for such electrophilic substitution.

Reactions with Amines and Diamines

The dicarbonyl unit of this compound is reactive towards nucleophilic attack by amines and diamines. The C3 carbonyl group is particularly electrophilic and is the primary site of reaction.

Reaction with primary amines can lead to the formation of enamine derivatives. For example, 1,4,5-trisubstituted pyrrolidine-2,3-diones react with methylamine at the exocyclic C=C bond of a C4-ethylidene substituent via a transimination mechanism, but reaction at a ring carbonyl is also a key reactivity pathway. nih.govresearchgate.net In the case of the parent 1,5-diphenylpyrrolidine-2,4-dione, reaction with primary amines occurs at the C4-carbonyl to afford 4-substituted amino-1,5-diphenyl-delta 3-pyrrolin-2-ones. nih.gov For the 2,3-dione isomer, a similar reaction is expected at the C3-carbonyl.

With 1,2- or 1,3-diamines, a condensation-cyclization cascade can occur. The reaction of 1,2-dicarbonyl compounds with 1,3-diamines can lead to the formation of seven-membered 1,4-diazepine rings. rsc.org It is plausible that this compound would react with diamines like ethylenediamine (B42938) or o-phenylenediamine (B120857) to form fused heterocyclic systems, such as pyrrolo[3,4-b]pyrazines or pyrrolo[3,4-b]quinoxalines, respectively. researchgate.net

Table 4: Reactivity with Amines and Diamines

Reactant Amine/Diamine Product Type Reference
1,5-Diphenylpyrrolidine-2,4-dione Primary Amines 4-Amino-1,5-diphenyl-Δ³-pyrrolin-2-one nih.gov
1H-Pyrrole-2,3-diones o-Phenylenediamine Quinoxaline-2-one derivatives researchgate.net
Cyclohexane-1,2-dione 1,3-Diaminopropane Hexahydro-1H-1,5-benzodiazepine rsc.org

Reactions with Hydrazines

The reaction of this compound with hydrazine (B178648) and its derivatives is a versatile method for synthesizing fused pyrazole-containing heterocycles. The vicinal dicarbonyl groups readily react with the dinucleophilic hydrazine.

Studies on various 1H-pyrrole-2,3-diones have shown that their reaction with hydrazine hydrate (B1144303) leads to ring-opening followed by cyclization to yield pyrazole-3-carboxamide derivatives. researchgate.net The reaction likely initiates with the attack of one nitrogen atom of hydrazine on the C3-carbonyl, followed by an intramolecular cyclization involving the second nitrogen atom and the C2-carbonyl, ultimately leading to the stable pyrazole (B372694) ring.

In a related system, the reaction of an ethoxymethylene derivative of 1,5-diphenylpyrrolidine-2,4-dione with hydrazine hydrate resulted in the displacement of the ethoxy group to form a 3-hydrazinomethylene product, which can then be used in further condensation reactions. nih.gov

Advanced Spectroscopic Methodologies for Structural Elucidation of 1,5 Diphenylpyrrolidine 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the molecular framework of 1,5-diphenylpyrrolidine-2,3-dione derivatives by providing detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Techniques

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural characterization of this compound and its analogs. jst-ud.vnrsc.org

In the ¹H NMR spectrum of a this compound derivative, such as 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, distinct signals reveal the arrangement of protons within the molecule. For instance, a singlet at 5.81 ppm can be attributed to the proton at the 5-position of the heterocyclic ring, while a singlet at 1.86 ppm corresponds to the three protons of a methyl group. jst-ud.vn The aromatic protons typically appear in a complex multiplet pattern in the downfield region, for example, between 7.19 and 8.26 ppm. jst-ud.vn

The ¹³C NMR spectrum provides complementary information, showing the chemical shifts of the carbon atoms. For instance, in a derivative, the carbons of the pyrrolidine-2,3-dione (B1313883) core and the substituent groups resonate at characteristic frequencies. jst-ud.vn

A representative, though not exhaustive, table of predicted NMR data for the parent compound this compound is provided below. Actual experimental values for derivatives will vary based on substitution patterns.

Predicted NMR Data for this compound

Technique Predicted Data
¹H NMRData unavailable in search results.
¹³C NMRData unavailable in search results.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D NMR and for establishing the connectivity between atoms. jst-ud.vnsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum reveal these J-couplings, helping to piece together fragments of the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is crucial for assigning carbon resonances based on their attached, and often more easily assigned, protons. For example, in a derivative, proton signals at 1.86 ppm, 3.01 ppm, and 5.81 ppm were found to correlate with carbon resonances at 15.35 ppm, 30.34 ppm, and 61.13 ppm, respectively, allowing for the assignment of these carbon signals. jst-ud.vn

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments. For example, in a study of a this compound derivative, protons at 5.81 ppm (H5), 3.01 ppm (H8), and 1.86 ppm (H7) all showed correlations to a carbon at 165.83 ppm, identifying it as the C6 carbon. jst-ud.vn

These 2D NMR techniques, when used in combination, provide a detailed and robust structural elucidation of complex molecules like this compound derivatives. jst-ud.vn

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

In a study of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, a derivative of the core structure, single-crystal X-ray analysis revealed that the compound crystallizes in the triclinic space group P-1. scichemj.org The analysis provided precise unit cell parameters: a = 6.4367 (4) Å, b = 7.4998 (5) Å, c = 15.3455 (5) Å, α = 86.448 (4)°, β = 78.732 (4)°, and γ = 83.943 (5)°. scichemj.org Such data is crucial for an unambiguous structural assignment.

Crystallographic Data for (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione

Parameter Value Reference
Crystal SystemTriclinic scichemj.org
Space GroupP-1 scichemj.org
a (Å)6.4367 (4) scichemj.org
b (Å)7.4998 (5) scichemj.org
c (Å)15.3455 (5) scichemj.org
α (°)86.448 (4) scichemj.org
β (°)78.732 (4) scichemj.org
γ (°)83.943 (5) scichemj.org
Volume (ų)721.80 (7) scichemj.org
Z2 scichemj.org

Analysis of Molecular Geometry and Dihedral Angles

X-ray crystallography allows for a detailed analysis of the molecular geometry, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of a unique molecular formula. This is a critical step in the identification of a newly synthesized compound like this compound.

In a study on the synthesis of related 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives, HRMS was employed to confirm the structures of the products. jst-ud.vnresearchgate.netbeilstein-journals.org For instance, the ESI-HRMS data for 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione, a close analog of the title compound, provided an exact mass that corroborated its calculated molecular formula. researchgate.net This level of precision allows chemists to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 1: Representative HRMS Data for a this compound Analog

CompoundMolecular FormulaCalculated m/zFound m/z
4-(1-(benzylamino)ethylidene)-1,5-diphenylpyrrolidine-2,3-dioneC25H22N2O2383.1760383.1756

Data sourced from a study on 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the carbonyl groups of the dione (B5365651) functionality and the various bonds associated with the phenyl and pyrrolidine (B122466) rings.

In studies of various pyrrolidine-2,5-dione and pyrano[2,3-d]pyrimidine-2,4-dione derivatives, the carbonyl (C=O) stretching vibrations are prominent features in the IR spectra. researchgate.netnih.gov These typically appear as strong absorption bands in the region of 1650-1800 cm⁻¹. The precise position of these bands can provide clues about the electronic environment of the carbonyl groups. For example, in a study of N,N'-dialkyl derivatives of 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, the characterization included IR spectroscopy to confirm the presence of the dione functionality. nih.gov

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ketone (C=O)Stretch1700 - 1750
Amide (C=O)Stretch1650 - 1700
C-NStretch1180 - 1360
C=C (Aromatic)Stretch1400 - 1600
C-H (Aromatic)Stretch3000 - 3100

These are general expected ranges and the exact values would need to be determined experimentally for the specific compound.

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Assignment

Electronic Circular Dichroism (ECD) is a chiroptical technique that provides information about the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.net For a chiral derivative of this compound, ECD would be instrumental in determining its absolute configuration.

The application of ECD often involves a comparison of the experimentally measured spectrum with a theoretically calculated spectrum. researchgate.net This computational approach, typically using time-dependent density functional theory (TDDFT), allows for the confident assignment of the absolute configuration of the enantiomers. For example, in a study of chiral 1,2-dihydrochromeno[2,3-c]pyrrol-3-one derivatives, a similar heterocyclic system, HPLC-ECD analysis combined with TDDFT-ECD calculations was successfully used to assign the absolute configurations of the separated enantiomers. researchgate.net This methodology would be directly applicable to a chiral version of this compound, providing crucial three-dimensional structural information. The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts highlights the importance of stereochemistry in this class of compounds. rsc.org

Theoretical and Computational Investigations of 1,5 Diphenylpyrrolidine 2,3 Dione

Density Functional Theory (DFT) Calculations

DFT has proven to be a robust method for studying the electronic structure, geometry, and reactivity of pyrrolidine-dione systems. It offers a balance between computational cost and accuracy, making it suitable for analyzing complex reaction pathways and molecular properties.

DFT calculations are instrumental in mapping out the step-by-step mechanisms of chemical reactions. For instance, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives, which share the core scaffold of the title compound, has been explored computationally. Studies on the reaction between precursors like 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and various amines show how DFT can elucidate the reaction mechanism at a molecular level. beilstein-journals.org These calculations help identify key intermediates and transition states, providing a detailed picture of bond formation and cleavage throughout the reaction.

In a related context, the mechanism of the Wittig reaction, a common method for C-C bond formation which could be applied to the pyrrolidine-dione core, has been extensively studied using DFT. nih.gov Such studies clarify the influence of substituents and reaction conditions on the reaction outcome, providing a predictive framework for synthesis. nih.gov The general principles from these theoretical investigations are applicable to understanding the reactivity of the carbonyl groups in 1,5-Diphenylpyrrolidine-2,3-dione with reagents like phosphonium (B103445) ylides. nih.govresearchgate.net

Many chemical reactions can yield multiple products. The distribution of these products is often governed by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control : At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). This is known as the kinetic product. libretexts.orglibretexts.org

Thermodynamic Control : At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.orglibretexts.org

DFT calculations can predict which product will be favored under different conditions by calculating the activation energies for all possible pathways (kinetic aspect) and the relative energies of the final products (thermodynamic aspect). libretexts.org For reactions involving unsymmetrical ketones, the formation of different enolates can be directed towards the kinetic or thermodynamic product by carefully choosing the base and reaction temperature. masterorganicchemistry.com This principle is directly relevant to reactions at the C4 position of the this compound ring, which could lead to different constitutional isomers depending on the reaction conditions.

Table 1: Factors Influencing Reaction Selectivity

Control TypeFavored ProductReaction ConditionsKey Determinant
Kinetic The one formed fastestLow temperature, irreversible conditionsLower Activation Energy (ΔG‡)
Thermodynamic The most stable oneHigh temperature, reversible conditionsLower Gibbs Free Energy (G)

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule or a system of molecules as a function of its geometry. By analyzing the PES, chemists can visualize the entire landscape of a chemical reaction. DFT calculations are used to compute the energies of various molecular arrangements, thus constructing the PES. researchgate.net

For the formation of pyrrolidine-2,3-diones, a possible reaction mechanism was proposed based on the PES, which indicated that the main product is formed by following the pathway with the lowest energy barrier. beilstein-journals.org The PES allows for the identification of:

Local Minima : Corresponding to stable reactants, intermediates, and products.

Saddle Points : Corresponding to transition states, which are the highest energy points along the lowest energy path between two minima.

By mapping the PES, researchers can compare different possible reaction routes and predict the most likely mechanism and product outcome. beilstein-journals.orgresearchgate.net

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net This process finds the lowest energy structure, providing accurate data on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield crucial information about the molecule's electronic properties. nih.gov

For this compound, these properties would include:

Distribution of electron density : Identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Molecular Electrostatic Potential (MEP) : Visualizing the charge distribution on the molecular surface, which helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict the outcome of chemical reactions. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com

The key principles of FMO theory are:

The HOMO is the orbital most likely to donate electrons (nucleophilic).

The LUMO is the orbital most likely to accept electrons (electrophilic).

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular reactivity. A smaller gap generally implies higher reactivity. numberanalytics.com

DFT calculations provide the energies and shapes of the HOMO and LUMO for this compound. This analysis can predict its reactivity in various reactions, such as cycloadditions. researchgate.netwikipedia.org For example, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) determines the feasibility and stereochemistry of the reaction. nih.gov FMO analysis helps rationalize why certain bonds are formed and why specific regio- and stereoisomers are the preferred products. researchgate.netnumberanalytics.com

Table 2: Application of FMO Theory to Reactivity

OrbitalRole in ReactionInteractionReactivity Indicator
HOMO Electron Donor (Nucleophile)Interacts with the LUMO of an electrophileHigher energy HOMO is more reactive
LUMO Electron Acceptor (Electrophile)Interacts with the HOMO of a nucleophileLower energy LUMO is more reactive
HOMO-LUMO Gap Overall ReactivityThe energy difference between HOMO and LUMOA smaller gap suggests higher reactivity

In Silico Approaches for Ligand-Target Interactions

The pyrrolidine-dione scaffold is present in many compounds of medicinal interest. nih.govuj.edu.plnih.govnih.gov In silico (computational) methods are crucial for modern drug discovery and are used to study how molecules like this compound might interact with biological targets, such as enzymes or receptors.

These approaches include:

Molecular Docking : This technique predicts the preferred orientation of a ligand when it binds to a target protein. It helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, derivatives of pyrrolidine-2,5-dione have been evaluated for their affinity towards the serotonin (B10506) 1A (5-HT1A) receptor and serotonin transporter (SERT), crucial targets for antidepressant drugs. nih.govuj.edu.pl

Molecular Dynamics (MD) Simulations : After docking, MD simulations can be run to observe the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose and can reveal conformational changes that occur upon binding. nih.gov

These computational studies help in understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. nih.gov By analyzing how different substituents on the this compound ring affect its binding affinity, researchers can rationally design more potent and selective drug candidates. nih.gov

Molecular Docking Simulations of Pyrrolidine-2,3-dione Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to understand the binding mode of ligands to the active sites of proteins and other biological macromolecules.

Recent research has focused on the molecular docking of pyrrolidine-2,3-dione derivatives to understand their mechanism of action against various therapeutic targets. nih.govnih.gov For instance, a study investigating the anti-inflammatory potential of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones performed molecular docking simulations against inducible nitric oxide synthase (iNOS). nih.govbeilstein-journals.org The compound 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione, a close derivative of the titular compound, was among the molecules analyzed. nih.govbeilstein-journals.org The docking analysis revealed that these compounds act as ligands for iNOS. nih.govbeilstein-journals.org

In a different line of investigation, computational simulations identified pyrrolidine-2,3-dione derivatives as novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease pathology. nih.gov Through a combination of ligand-based pharmacophore modeling and molecular docking, several pyrrolidine-2,3-dione derivatives were identified as potential inhibitors that occupy the ATP-binding site of the Cdk5/p25 complex. nih.gov Subsequent molecular dynamics simulations suggested that these compounds form stable interactions within the binding site. nih.gov

The following table summarizes the key findings from molecular docking studies of pyrrolidine-2,3-dione derivatives.

Compound DerivativeTarget ProteinKey FindingsReference
4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dioneInducible Nitric Oxide Synthase (iNOS)Acts as a ligand for iNOS. nih.govbeilstein-journals.org
4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dioneInducible Nitric Oxide Synthase (iNOS)Exhibited the strongest binding affinity with a binding energy of -9.51 kcal/mol. nih.govbeilstein-journals.org
Pyrrolidine-2,3-dione derivativesCyclin-dependent kinase 5 (Cdk5)/p25 complexIdentified as novel candidate inhibitors occupying the ATP-binding site. nih.gov

Analysis of Hydrogen Bonding and Van der Waals Interactions

The stability of the ligand-protein complexes formed by pyrrolidine-2,3-dione derivatives is governed by a network of non-covalent interactions, primarily hydrogen bonds and van der Waals forces.

In the molecular docking study of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones with iNOS, the analysis revealed specific interactions that contribute to the binding affinity. nih.govbeilstein-journals.org It was observed that these compounds, including the 1,5-diphenyl derivative, form hydrogen bonds with key amino acid residues in the active site of iNOS, specifically with Cys200 and Ser242. nih.govbeilstein-journals.org The presence of an electron-withdrawing nitro group on the phenyl ring at the 1-position of the pyrrolidine-2,3-dione core was found to enhance the hydrogen bonding with Cys200, leading to a stronger binding affinity. nih.govbeilstein-journals.org

Similarly, for the pyrrolidine-2,3-dione derivatives identified as Cdk5/p25 inhibitors, molecular interaction analysis indicated the formation of stable interactions within the ATP-binding site, which would invariably include a combination of hydrogen bonds and van der Waals contacts. nih.gov

The table below details the specific molecular interactions observed for pyrrolidine-2,3-dione derivatives.

Compound DerivativeTarget ProteinInteracting ResiduesType of InteractionReference
4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dionesInducible Nitric Oxide Synthase (iNOS)Cys200Hydrogen Bond nih.govbeilstein-journals.org
4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dionesInducible Nitric Oxide Synthase (iNOS)Ser242Hydrogen Bond nih.govbeilstein-journals.org
4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dionesInducible Nitric Oxide Synthase (iNOS)Various residues in the binding pocketVan der Waals Interactions nih.govbeilstein-journals.org

Synthetic Applications of 1,5 Diphenylpyrrolidine 2,3 Dione As a Chemical Intermediate

Precursor Role in the Synthesis of Nitrogen-Containing Heterocycles

The inherent reactivity of the dione (B5365651) system within 1,5-diphenylpyrrolidine-2,3-dione makes it an effective starting point for constructing other nitrogen-containing heterocycles. The presence of two carbonyl groups and an adjacent active methylene (B1212753) group at the C-4 position allows for a variety of condensation and cyclization reactions.

Pyrrolidine-2,3-diones are recognized as important intermediates for creating a multitude of nitrogen-based heterocycles with diverse biological activities. beilstein-journals.org For instance, the active methylene group can react with various electrophiles, while the carbonyl groups are susceptible to nucleophilic attack. This dual reactivity enables chemists to use this compound as a building block. For example, reactions with binucleophiles like hydrazines or hydroxylamine (B1172632) can lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) ring systems, respectively. Similarly, condensation reactions can be employed to build larger, more complex heterocyclic structures appended to the pyrrolidine (B122466) core.

Scaffold for the Development of Structurally Diverse Chemical Entities

The concept of using a central molecular framework, or scaffold, and systematically modifying it is a cornerstone of medicinal chemistry and diversity-oriented synthesis. The this compound ring serves as an excellent scaffold for creating libraries of structurally related compounds. researchgate.net The non-planar, three-dimensional nature of the saturated pyrrolidine ring is a desirable feature in drug discovery, as it allows for better exploration of protein binding sites compared to flat aromatic systems.

Research has demonstrated that the pyrrolidine-2,3-dione (B1313883) core is an underexplored but promising heterocyclic scaffold. beilstein-journals.org Synthetic efforts have focused on generating libraries of these compounds to evaluate their potential as antimicrobial agents. beilstein-journals.org

Key functionalization strategies include:

Reactions at the C-4 position: The active methylene group can be functionalized through condensation reactions with aldehydes and other carbonyl compounds. nih.gov

Reactions at the C-3 carbonyl group: This ketone can be targeted by various nucleophiles. A notable example is the synthesis of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione, which was prepared via a transimination reaction. beilstein-journals.org

These modifications allow for the systematic alteration of the compound's steric and electronic properties, which is crucial for tuning its biological activity. The table below illustrates how different substituents can be introduced onto the pyrrolidine-2,3-dione scaffold to generate chemical diversity.

Parent Scaffold Reactant Resulting Functional Group Example Product Reference
4-Acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one (precursor)Methylamine (B109427)(1-methylamino)ethylidene at C-44-(1-Methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione beilstein-journals.org
4-Acetyl-3-hydroxy-1,5-disubstituted-3-pyrrolin-2-one (precursor)4-Methoxybenzylamine[1-(4-methoxybenzyl)amino]ethylidene at C-44-[1-(4-Methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones beilstein-journals.org
1,5-Diphenylpyrrolidine-2,4-dione (B14431305) (analogue)Aromatic AldehydesArylidene at C-33-Arylidene-1,5-diphenylpyrrolidine-2,4-diones nih.gov
1,5-Diphenylpyrrolidine-2,4-dione (analogue)Primary AminesSubstituted amino at C-44-Substituted amino-1,5-diphenyl-delta-3-pyrrolin-2-ones nih.gov

This table includes reactions on the closely related 2,4-dione analogue to illustrate the types of functionalization possible on the pyrrolidine-dione scaffold.

Intermediates in the Synthesis of Pyrrolidine Alkaloid Analogues

Pyrrolidine alkaloids are a large class of natural products characterized by a pyrrolidine ring structure. They exhibit a wide range of biological activities, making their synthetic analogues attractive targets for drug discovery. While direct synthetic pathways starting from this compound to produce complex pyrrolidine alkaloid analogues are not extensively documented in the reviewed literature, its structural features make it a relevant synthon for designing such molecules.

The rigid 2,3-dioxopyrrolidine core can serve as a constrained mimic of structural motifs found within natural alkaloids. Synthetic chemists can leverage this scaffold to build analogues that replicate the spatial arrangement of key functional groups of the natural product. For example, angularly-annelated pyrrolidine-2,3-diones have been synthesized and studied as they structurally resemble certain classes of alkaloids. researchgate.net The development of synthetic routes to these complex molecules often involves building the pyrrolidine ring as a key step, and versatile intermediates like substituted pyrrolidine-diones are crucial for this process.

Synthesis of Fused Heterocycles Containing a 2,3-Dioxopyrrolo Moiety

A significant application of this compound and related structures is in the synthesis of fused heterocyclic systems, where the pyrrolidine ring shares one or more bonds with another ring. These fused structures often possess unique chemical and biological properties.

One powerful strategy involves a multi-step, one-pot reaction sequence to create complex fused systems. For instance, pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines have been synthesized. This process begins with a three-component [3+2] cycloaddition reaction to form a highly substituted pyrrolidine adduct. This intermediate is then subjected to N-allylation followed by an intramolecular Heck reaction, which facilitates the ring fusion to yield the final complex heterocyclic product.

The table below summarizes a key reaction for synthesizing a fused heterocycle.

Reaction Type Key Intermediates Final Fused Product Key Steps
Multicomponent Reaction / Intramolecular HeckPyrrolidine adduct from amino ester, 2-bromobenzaldehyde, and maleimidePyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinoline1. [3+2] Cycloaddition 2. N-allylation 3. Intramolecular Heck Reaction

This approach highlights the utility of the pyrrolidine-dione moiety as a foundational unit for assembling intricate, polycyclic molecular architectures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.